![molecular formula C9H7Cl3O B14124789 1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene CAS No. 89249-72-9](/img/structure/B14124789.png)
1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of three chlorine atoms and an ethenyloxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene typically involves the chlorination of benzene derivatives followed by the introduction of the ethenyloxy group. One common method is the chlorination of 1,2,4-trichlorobenzene, followed by a reaction with an appropriate ethenyloxy precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, with continuous monitoring and adjustments to reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The ethenyloxy group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the ethenyloxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trichlorobenzene: A simpler compound with three chlorine atoms on a benzene ring.
1,2,4-Trichloro-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethenyloxy group.
Uniqueness
1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
89249-72-9 |
|---|---|
Molekularformel |
C9H7Cl3O |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-(ethenoxymethyl)benzene |
InChI |
InChI=1S/C9H7Cl3O/c1-2-13-5-6-3-8(11)9(12)4-7(6)10/h2-4H,1,5H2 |
InChI-Schlüssel |
GEXDNYLKOJTFNP-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


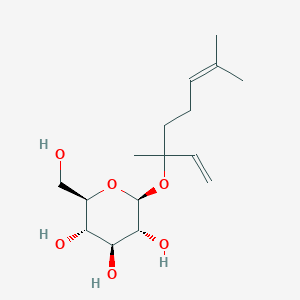
![N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14124712.png)
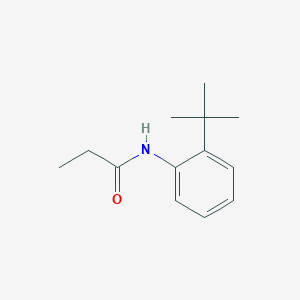
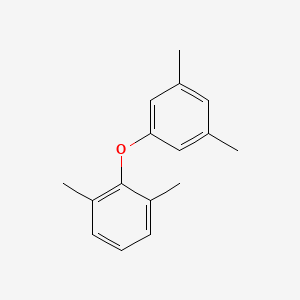
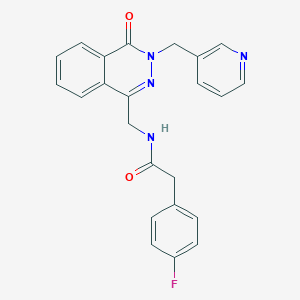
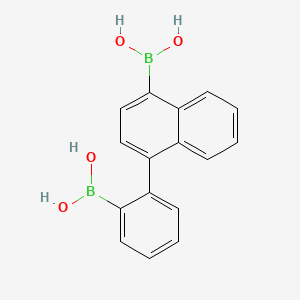
![N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14124748.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
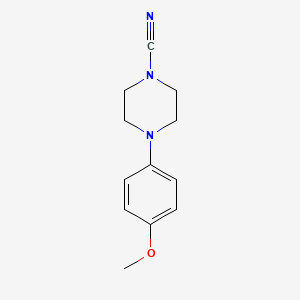
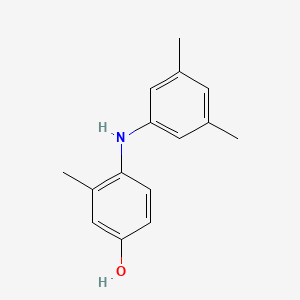
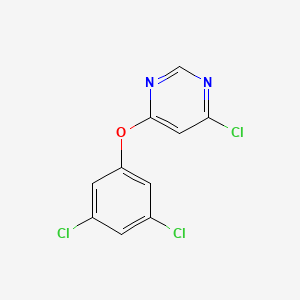
![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
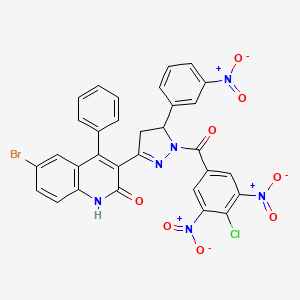
methanone](/img/structure/B14124810.png)
